molecular formula C7H13ClN2O B13465781 3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride

3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride

Katalognummer: B13465781
Molekulargewicht: 176.64 g/mol
InChI-Schlüssel: MOTRDRWEVWRAIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride is a bicyclic organic compound with the molecular formula C7H13ClN2O.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diazabicyclo[3.2.2]nonan-7-one hydrochloride typically involves the reaction of a dicarboxylic acid ester with a pyridine aldehyde and a primary amine. This reaction is followed by a catalytic reduction to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol, dichloromethane, and diethyl ether, along with reagents like sodium sulfate for drying and lithium aluminum hydride for reduction .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3,6-diazabicyclo[3.2.2]nonan-7-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 3,6-diazabicyclo[3.2.2]nonan-7-one hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific bicyclic structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C7H13ClN2O

Molekulargewicht

176.64 g/mol

IUPAC-Name

3,6-diazabicyclo[3.2.2]nonan-7-one;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c10-7-5-1-2-6(9-7)4-8-3-5;/h5-6,8H,1-4H2,(H,9,10);1H

InChI-Schlüssel

MOTRDRWEVWRAIE-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CNCC1C(=O)N2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.